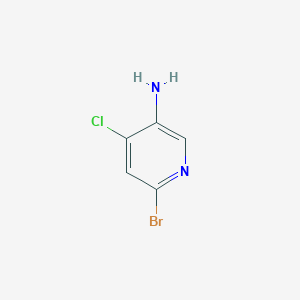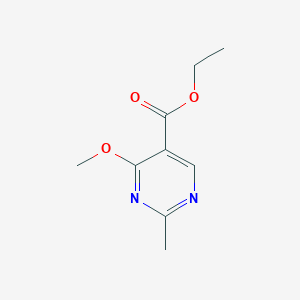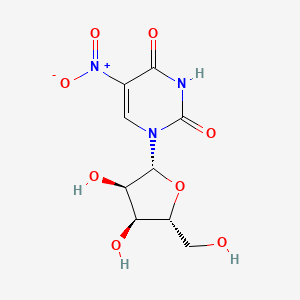![molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9](/img/structure/B13094062.png)
Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C13H9N3O2S. This compound is known for its unique structure, which combines a pyrazine ring, a thieno[3,2-b]pyridine ring, and a carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with pyrazine derivatives in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl thieno[2,3-b]pyrazine-6-carboxylate
- 7-(Methylsulfanyl)Thieno[2,3-b]Pyrazine-6-Carboxylic Acid
- Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethoxy-
Uniqueness
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate stands out due to its unique combination of a pyrazine ring and a thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
959245-23-9 |
|---|---|
Molekularformel |
C13H9N3O2S |
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3 |
InChI-Schlüssel |
HIFWBNCKIQYNJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)




![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)

![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)


